molecular formula C12H15NO2 B1299962 2-(1-piperidinyl)Benzoic acid CAS No. 42093-97-0

2-(1-piperidinyl)Benzoic acid

Cat. No. B1299962
CAS RN: 42093-97-0
M. Wt: 205.25 g/mol
InChI Key: TVEAZHOLMPKUGM-UHFFFAOYSA-N
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Description

2-(1-piperidinyl)Benzoic acid is a chemical compound that is part of the piperidine derivatives. Piperidine is a six-membered heterocyclic ring with one nitrogen atom, and benzoic acid is a simple aromatic carboxylic acid. The combination of these two structures forms a compound that may have various biological activities and chemical properties.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex and often involves multiple steps. For instance, a new synthesis method for a related compound, 1-benzenemethyl piperidine-4-carboxylic acid, was developed from N,N-bis(2-hydroxyethyl)amine through a series of reactions including N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis, which resulted in an improved yield compared to previous methods . Similarly, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involved substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups to enhance anti-acetylcholinesterase activity .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the introduction of a bulky moiety in the para position of the benzamide in 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives led to a substantial increase in anti-acetylcholinesterase activity . The molecular structure of a related compound, 1-Benzyl-4-(N-Boc-amino)piperidine, was characterized using various spectroscopic techniques, and its conformational preferences were investigated through Potential Energy Scan (PES) studies .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions that modify their structure and biological properties. For instance, the synthesis of arieianal, a complex prenylated benzoic acid from Piper arieianum, involved a convergent sequence that joined a functionalized diterpenoid chain to a protected aromatic core, with key steps including selective displacement and stereoselective condensation .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The study of a three-component complex of piperidine-ethanol, p-hydroxybenzoic acid, and water revealed hydrogen-bonded interactions between amino alcohol and benzoic acid molecules, with water acting as a bridge . The vibrational spectra of this complex were assigned using potential energy distributions (PED), and charge delocalization was analyzed using natural bond orbital (NBO) methods .

Scientific Research Applications

Regulation of Gut Functions

Benzoic acid, sharing structural similarities with 2-(1-piperidinyl)Benzoic acid, has been extensively used in foods and feeds as an antibacterial and antifungal preservative. Recent research highlights its role in promoting gut functions, including digestion, absorption, and the gut barrier, by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration could impair gut health, indicating a need for balanced use (Mao et al., 2019).

Antifungal Properties

Compounds from Piper species, including prenylated benzoic acid derivatives, have shown notable antifungal activities. These compounds, due to their unique chemical structures, may serve as leads for the development of pharmaceuticals or agricultural fungicides, suggesting potential antifungal applications for 2-(1-piperidinyl)Benzoic acid derivatives (Xu & Li, 2011).

Chemical Reactions and Stability

The reaction of piperidine with nitrobenzenes in studies provides insights into the nucleophilic aromatic substitution reactions, offering a quantitative yield of related compounds. This reaction mechanism and the stability of products underline the chemical reactivity and potential applications of 2-(1-piperidinyl)Benzoic acid in synthetic chemistry and material science (Pietra & Vitali, 1972).

Environmental and Health Perspectives

Studies on benzoic acid and its derivatives, including 2-(1-piperidinyl)Benzoic acid, have raised concerns regarding their environmental presence and potential health impacts. For instance, research on benzoic acid's effects on water quality and human health necessitates a careful evaluation of its use and the establishment of maximum permissible concentrations to mitigate adverse effects (Zholdakova et al., 2021).

Pharmacokinetic Analysis

A physiologically-based pharmacokinetic analysis of benzoic acid across different species (rats, guinea pigs, and humans) has highlighted the metabolic and dosimetric variations, providing a foundational understanding for assessing dietary exposures and reducing interspecies uncertainty. Such analysis is crucial for evaluating the safety and efficacy of 2-(1-piperidinyl)Benzoic acid and its derivatives in medical and nutritional contexts (Hoffman & Hanneman, 2017).

Safety And Hazards

While specific safety and hazards information for “2-(1-piperidinyl)Benzoic acid” is not available in the retrieved papers, it’s important to handle all chemical compounds with care, using appropriate safety measures such as wearing suitable gloves, eye protection, and avoiding inhalation .

Future Directions

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions in this field could involve the development of new synthesis methods, the discovery of new biological applications, and the design of potential drugs containing the piperidine moiety .

properties

IUPAC Name

2-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEAZHOLMPKUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353227
Record name 2-piperidin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-piperidinyl)Benzoic acid

CAS RN

42093-97-0
Record name 2-piperidin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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